molecular formula C16H18BrNO B5027257 2-[(4-Bromo-benzyl)-methyl-amino]-1-phenyl-ethanol

2-[(4-Bromo-benzyl)-methyl-amino]-1-phenyl-ethanol

Cat. No.: B5027257
M. Wt: 320.22 g/mol
InChI Key: ZDBSNVWWJUNUKN-UHFFFAOYSA-N
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Description

2-[(4-Bromo-benzyl)-methyl-amino]-1-phenyl-ethanol is an organic compound that features a brominated benzyl group, a methylamino group, and a phenyl ethanol moiety

Properties

IUPAC Name

2-[(4-bromophenyl)methyl-methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-18(11-13-7-9-15(17)10-8-13)12-16(19)14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBSNVWWJUNUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Br)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-benzyl)-methyl-amino]-1-phenyl-ethanol typically involves the following steps:

    Bromination of Benzyl Alcohol: The starting material, benzyl alcohol, is brominated using bromine in the presence of a suitable solvent such as carbon tetrachloride. This reaction yields 4-bromo-benzyl alcohol.

    Formation of Methylamino Intermediate: The 4-bromo-benzyl alcohol is then reacted with methylamine to form 4-bromo-benzyl-methylamine.

    Addition of Phenyl Ethanol: Finally, the 4-bromo-benzyl-methylamine is reacted with phenyl ethanol under suitable conditions to yield the target compound, 2-[(4-Bromo-benzyl)-methyl-amino]-1-phenyl-ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-benzyl)-methyl-amino]-1-phenyl-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the phenyl ethanol moiety can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 2-[(4-Bromo-benzyl)-methyl-amino]-1-phenyl-ethanone.

    Reduction: Formation of 2-[(4-Bromo-benzyl)-methyl-amino]-1-phenyl-ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromo-benzyl)-methyl-amino]-1-phenyl-ethanol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of brominated benzyl derivatives on biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-benzyl)-methyl-amino]-1-phenyl-ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the amino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloro-benzyl)-methyl-amino]-1-phenyl-ethanol
  • 2-[(4-Fluoro-benzyl)-methyl-amino]-1-phenyl-ethanol
  • 2-[(4-Methyl-benzyl)-methyl-amino]-1-phenyl-ethanol

Uniqueness

2-[(4-Bromo-benzyl)-methyl-amino]-1-phenyl-ethanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance its binding affinity to biological targets.

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